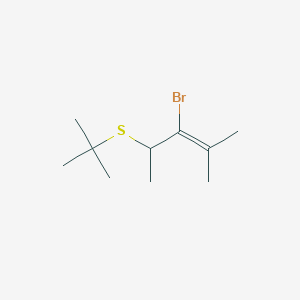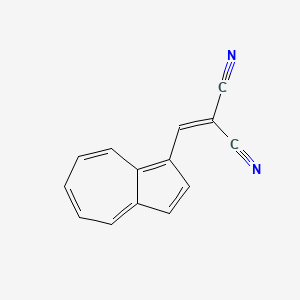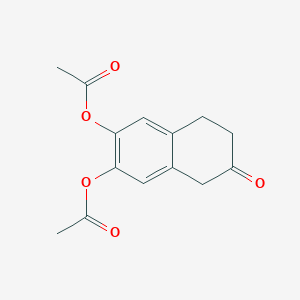
6-Oxo-5,6,7,8-tetrahydronaphthalene-2,3-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-5,6,7,8-tetrahydronaphthalene-2,3-diyl diacetate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an oxo group at the 6th position and diacetate groups at the 2nd and 3rd positions of the tetrahydronaphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-5,6,7,8-tetrahydronaphthalene-2,3-diyl diacetate typically involves the acetylation of 6-Oxo-5,6,7,8-tetrahydronaphthalene-2,3-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-5,6,7,8-tetrahydronaphthalene-2,3-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 6-Oxo-5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylic acid.
Reduction: 6-Hydroxy-5,6,7,8-tetrahydronaphthalene-2,3-diyl diacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Oxo-5,6,7,8-tetrahydronaphthalene-2,3-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxo-5,6,7,8-tetrahydronaphthalene-2,3-diyl diacetate involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetate groups can also participate in esterification reactions, modifying the activity of enzymes and other proteins. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride
- 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Uniqueness
6-Oxo-5,6,7,8-tetrahydronaphthalene-2,3-diyl diacetate is unique due to the presence of two acetate groups, which impart distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications, particularly in the development of new chemical entities and therapeutic agents.
Properties
CAS No. |
90266-10-7 |
|---|---|
Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
(3-acetyloxy-6-oxo-7,8-dihydro-5H-naphthalen-2-yl) acetate |
InChI |
InChI=1S/C14H14O5/c1-8(15)18-13-6-10-3-4-12(17)5-11(10)7-14(13)19-9(2)16/h6-7H,3-5H2,1-2H3 |
InChI Key |
YQMZVKYNKPUGOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2CC(=O)CCC2=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)

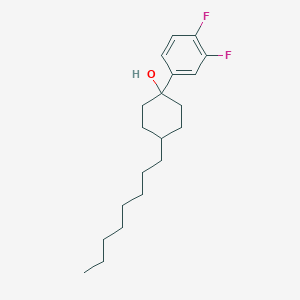
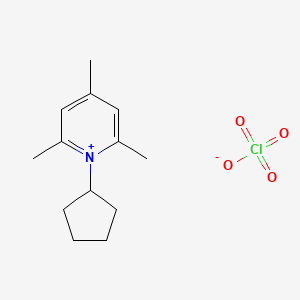

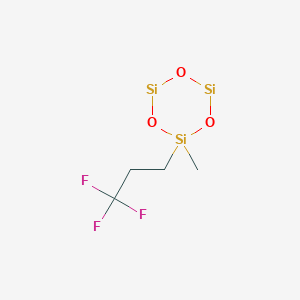

![3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B14365593.png)
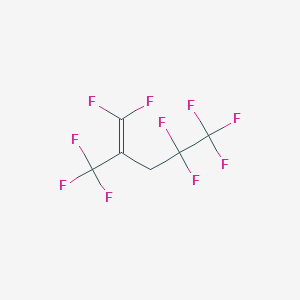
![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
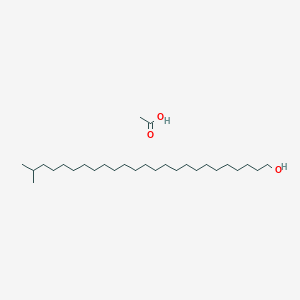
![3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal](/img/structure/B14365608.png)
